Tert-butyl 2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate
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Overview
Description
Tert-butyl 2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate is a chemical compound with the molecular formula C14H26O6 and a molecular weight of 290.35 g/mol. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate typically involves the reaction of tert-butyl alcohol with other chemical reagents under controlled conditions. One common method includes the catalytic hydration of isobutylene or a Grignard reaction between methyl magnesium chloride and acetone . The reaction conditions often require specific temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reagents are mixed and reacted under optimized conditions. The use of catalysts and controlled environments ensures the efficient production of this compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and as a protective group in peptide synthesis.
Medicine: Investigated for potential therapeutic uses and as a precursor in drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Tert-butyl 2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl alcohol: A simpler compound with similar tert-butyl groups but different functional properties.
Tert-butylthiol: Contains a thiol group instead of an ester, leading to different reactivity and applications.
2-Methyl-2-propanol: Another compound with a similar structure but different functional groups and uses.
Uniqueness
Tert-butyl 2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C18H27NO4 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
tert-butyl 2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate |
InChI |
InChI=1S/C18H27NO4/c1-17(2,3)22-15(20)11-13-9-7-8-10-14(13)12-19-16(21)23-18(4,5)6/h7-10H,11-12H2,1-6H3,(H,19,21) |
InChI Key |
LIPPHCMLVRIEIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CC=CC=C1CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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